molecular formula C12H10BrNO3 B13539706 3-(4-Bromo-2-methylphenyl)-5-methylisoxazole-4-carboxylic Acid

3-(4-Bromo-2-methylphenyl)-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13539706
M. Wt: 296.12 g/mol
InChI Key: KTKGUNMPZSJBGE-UHFFFAOYSA-N
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Description

3-(4-bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features a brominated phenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid (H₃PO₂) in the presence of triethylamine (Et₃N) under reflux conditions in 1-propanol . This reaction yields the desired oxazole compound in moderate yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the brominated phenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(4-bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The brominated phenyl group and the oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2-methylphenyl)acetic acid: This compound shares the brominated phenyl group but lacks the oxazole ring.

    2-bromo-4’-methylpropiophenone: Another brominated compound with a different core structure.

    4-bromo-2-chloroanilinoacetic acid: Similar in having a brominated phenyl group but with different substituents.

Uniqueness

3-(4-bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to the presence of both the brominated phenyl group and the oxazole ring. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10BrNO3/c1-6-5-8(13)3-4-9(6)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)

InChI Key

KTKGUNMPZSJBGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

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